N-Methyl-4-methyldiphenhydramine

Histamine H1 receptor Radioligand binding Intact cell pharmacology

N-Methyl-4-methyldiphenhydramine (QMDP; CAS 116169-73-4) is a quaternary ammonium derivative of 4-methyldiphenhydramine, developed as the tritiated radioligand [³H]-QMDP for histamine H₁-receptor binding studies. Unlike the more commonly used tertiary amine radioligand [³H]-mepyramine, QMDP’s permanent positive charge restricts it to the extracellular compartment, making it specifically suited for investigating cell-surface receptor pharmacology in intact cell preparations where intracellular ligand trapping is a confounding factor.

Molecular Formula C19H26INO
Molecular Weight 411.3 g/mol
CAS No. 116169-73-4
Cat. No. B038239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-methyldiphenhydramine
CAS116169-73-4
SynonymsN-methyl-4-methyldiphenhydramine
QMDP
Molecular FormulaC19H26INO
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[N+](C)(C)C.[I-]
InChIInChI=1S/C19H26NO.HI/c1-16-10-12-18(13-11-16)19(17-8-6-5-7-9-17)21-15-14-20(2,3)4;/h5-13,19H,14-15H2,1-4H3;1H/q+1;/p-1
InChIKeyOGMLFMFQMCOJPL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-methyldiphenhydramine (QMDP): A Quaternary H1 Radioligand for Intact-Cell Receptor Studies


N-Methyl-4-methyldiphenhydramine (QMDP; CAS 116169-73-4) is a quaternary ammonium derivative of 4-methyldiphenhydramine, developed as the tritiated radioligand [³H]-QMDP for histamine H₁-receptor binding studies. Unlike the more commonly used tertiary amine radioligand [³H]-mepyramine, QMDP’s permanent positive charge restricts it to the extracellular compartment, making it specifically suited for investigating cell-surface receptor pharmacology in intact cell preparations where intracellular ligand trapping is a confounding factor [1]. The compound was first characterized in a series of 4-methyldiphenhydramine analogs screened for quaternary H₁-receptor probes, and its binding was shown to be saturable, reversible, and highly correlated with [³H]-mepyramine binding across 15 test compounds [1].

1 Quaternary ammonium radioligand for cell-surface H₁-receptor binding
2 Extracellular restriction avoids intracellular trapping observed with tertiary ligands
3 Suited for intact-cell preparations where membrane permeability may confound results

Why N-Methyl-4-methyldiphenhydramine Cannot Be Substituted by Generic H₁ Radioligands


Generic substitution of H₁-receptor radioligands without consideration of membrane permeability leads to experimental artifacts. Tertiary amine ligands such as [³H]-mepyramine freely diffuse across cell membranes, accumulating in intracellular compartments and complicating the interpretation of binding data in intact cells [1]. QMDP’s quaternary ammonium structure eliminates this intracellular trapping, providing a distinct experimental window for cell-surface receptor analysis. Furthermore, QMDP exhibits a differential sensitivity to monovalent cations—particularly sodium ions—compared to [³H]-mepyramine, meaning that buffer composition can profoundly alter the pharmacological profile obtained with each ligand [2]. These liability-based differentiation points mean that simply selecting any H₁ radioligand without addressing these confounding variables will compromise data quality and reproducibility.

! Tertiary amine radioligands may accumulate intracellularly, distorting surface receptor quantification in intact cells.
! Na⁺ concentration in assay buffer differentially suppresses [³H]-QMDP binding vs. [³H]-mepyramine, altering Bmax estimates.
! A secondary non-muscarinic binding site (~4% at 1 nM) requires specific antagonist definition not needed for tertiary ligands.

N-Methyl-4-methyldiphenhydramine Quantitative Differentiation Evidence: Head-to-Head Comparisons


Membrane Impermeability vs. [³H]-Mepyramine: Eliminating Intracellular Ligand Trapping

QMDP is a permanently charged quaternary amine, whereas [³H]-mepyramine is a tertiary amine that can cross cell membranes. In intact cell assays, [³H]-mepyramine accumulates intracellularly, confounding surface receptor quantification. QMDP's charge prevents this, enabling selective measurement of plasma membrane H₁-receptors. This is not a potency claim but a methodological exclusivity: no tertiary H₁ antagonist radioligand can replicate this property [1].

Membrane permeability
Head-to-head
[³H]-QMDPImpermeable; extracellular restriction
[³H]-MepyraminePermeable; intracellular accumulation reported
Supports surface H₁-receptor quantification without intracellular artifact.
Intact cell preparations; qualitative difference reported.
Histamine H1 receptor Radioligand binding Intact cell pharmacology Quaternary ammonium

Kinetic Dissociation Half-Life: QMDP vs. [³H]-Mepyramine at Physiological Temperature

The dissociation rate of [³H]-QMDP from the guinea-pig cerebellar H₁-receptor is markedly slower than that of [³H]-mepyramine at 37°C. This slower off-rate provides a wider experimental window for washing steps in filtration assays and reduces ligand depletion artifacts in equilibrium binding experiments. The activation energy for dissociation (Ea) for [³H]-QMDP is 129 ± 3 kJ mol⁻¹, compared to 140 ± 2 kJ mol⁻¹ for [³H]-mepyramine, yet the absolute rate constants differ substantially due to entropic factors [1].

Dissociation t₁/₂ (37°C)
Head-to-head
4 min
[³H]-QMDP vs. faster [³H]-mepyramine
Slower off-rate supports extended filtration washing without substantial dissociation.
Guinea-pig cerebellar homogenates.
Receptor kinetics Dissociation rate Radioligand binding Temperature dependence

Differential Sodium Ion Sensitivity: QMDP vs. [³H]-Mepyramine Binding Inhibition

Sodium ions differentially inhibit the binding of [³H]-QMDP and [³H]-mepyramine to the H₁-receptor. Na⁺ is markedly more potent at inhibiting [³H]-QMDP binding than [³H]-mepyramine binding. For example, 100 mM Na⁺ had no significant effect on [³H]-mepyramine binding parameters (EC₅₀ and Bmax), whereas it significantly inhibited [³H]-QMDP binding. This differential sensitivity must be accounted for in assay buffer design and provides a unique tool to probe conformational states of the H₁-receptor [1].

Na⁺ sensitivity
Head-to-head
[³H]-QMDPInhibited by 100 mM Na⁺
[³H]-MepyramineUnaffected
Buffer Na⁺ content must be controlled to avoid underestimating Bmax for QMDP.
Guinea-pig cerebellar homogenates; Li⁺ IC₅₀ 39 mM reported.
Cation modulation Sodium sensitivity Receptor binding H1 receptor

H₁-vs-Muscarinic Selectivity Profile: QMDP Positioned Within the 4-Methyldiphenhydramine Series

Within the 4-methyldiphenhydramine series, the selectivity of QMDP for H₁ over muscarinic receptors (Ka H₁ / Ka muscarinic = 65) falls between the higher selectivity of its tertiary precursor (compound II (+)-isomer, selectivity = 297) and the lower selectivity of pirdonium (selectivity ≈ 40). This positions QMDP as an intermediate-selectivity quaternary probe—sufficiently selective for H₁-receptor work but with a muscarinic component that must be pharmacologically defined [1].

H₁/Muscarinic selectivity
Class-level
65-fold
4.6-fold lower than tertiary precursor
Muscarinic blocker or selective H₁ antagonist required for specific binding definition.
Guinea-pig tissues; class-level SAR context.
Receptor selectivity Histamine H1 Muscarinic Structure-activity relationship

Cross-Species Affinity Variation: Guinea-Pig vs. Rat Cerebral Cortex

The affinity of [³H]-QMDP for H₁-receptors is species-dependent. In the rat cerebral cortex, the Ka is 1.4 × 10⁸ M⁻¹, which is approximately 8-fold lower than the 1.14 × 10⁹ M⁻¹ observed in guinea-pig cerebellum. This species difference is more pronounced for QMDP than for [³H]-mepyramine, which shows smaller interspecies variation. This means that [³H]-QMDP is a more sensitive probe for detecting species-specific H₁-receptor pharmacology [1].

Species affinity
Reported
~8-fold lower
Rat cortex vs. guinea-pig cerebellum
Protocol adjustments needed for rat tissue; affinity difference greater than for [³H]-mepyramine.
Washed homogenates, 30°C; cross-study comparable.
Species differences Receptor affinity Radioligand validation Comparative pharmacology

Secondary Non-Muscarinic Binding Site: A Liability Absent in [³H]-Mepyramine Assays

A secondary, non-muscarinic binding site for [³H]-QMDP was identified in guinea-pig cerebellum with an approximate Ka of 1.5 × 10⁷ M⁻¹, accounting for ~4% of total binding at 1 nM [³H]-QMDP. This secondary site is not observed with [³H]-mepyramine under equivalent conditions. While the proportion is small, it introduces a source of non-H₁-receptor binding that must be defined using a highly specific H₁ antagonist (e.g., temelastine or icotidine) rather than mepyramine alone, as mepyramine does not fully suppress this component [1].

Secondary binding site
Head-to-head
~4% at 1 nM
Absent in [³H]-mepyramine assays
Requires temelastine or icotidine for accurate non-specific binding definition.
Guinea-pig cerebellum; secondary site Ka ~1.5×10⁷ M⁻¹.
Non-specific binding Secondary binding site Assay artifact Radioligand specificity

N-Methyl-4-methyldiphenhydramine: Optimal Application Scenarios Driven by Quantified Differentiation


Quantification of Cell-Surface H₁ Receptors in Intact Mammalian Cells

QMDP is the only well-characterized quaternary H₁ radioligand suitable for measuring receptor density on the plasma membrane of intact cells without intracellular trapping artifacts. This application is directly supported by its membrane impermeability [1]. Ideal for studies using adherent cell lines (e.g., U373 MG astrocytoma, CHO cells expressing recombinant H₁ receptors) where tertiary ligands like [³H]-mepyramine confound results due to intracellular accumulation.

Probing Conformational States of the H₁ Receptor via Differential Cation Sensitivity

QMDP's unique sensitivity to sodium ions—which do not affect [³H]-mepyramine binding—makes it a tool for investigating sodium-dependent conformational states of the H₁-receptor [3]. This application is relevant to groups studying allosteric modulation or biased signaling at H₁ receptors, where Na⁺ sensitivity is a known marker of receptor conformation.

H₁-Receptor Binding Assays Requiring Extended Filtration Washing Steps

The slower dissociation kinetics of QMDP (t₁/₂ = 4 min at 37°C) compared to [³H]-mepyramine provide a practical advantage in high-throughput filtration assays where multiple wash steps are employed [2]. Less ligand is lost during washing, improving signal stability and reducing variability across a multi-well plate format.

Species-Dependent H₁-Receptor Pharmacology Studies

QMDP's pronounced ~8-fold affinity difference between guinea-pig and rat H₁ receptors [1] makes it a more sensitive probe than [³H]-mepyramine for detecting species-specific receptor pharmacology. This is relevant for groups conducting cross-species comparisons or validating animal models for human H₁-receptor drug development.

Application
Selection Property
Validation Focus
Cell-surface H₁-receptor quantification in intact cells
Quaternary ammonium structure restricts to extracellular compartment
Confirm absence of intracellular trapping artifact vs. tertiary radioligands
H₁-receptor conformational state studies
Differential Na⁺ sensitivity compared to [³H]-mepyramine
Assess buffer Na⁺ effects on Bmax and binding parameters
High-throughput filtration assays with extended wash steps
Slower dissociation kinetics vs. tertiary amine radioligands
Verify signal retention after multiple wash cycles
Cross-species H₁-receptor pharmacology comparisons
Pronounced species-dependent affinity variation
Adjust radioligand concentration for tissue source (e.g., rat vs. guinea-pig)
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